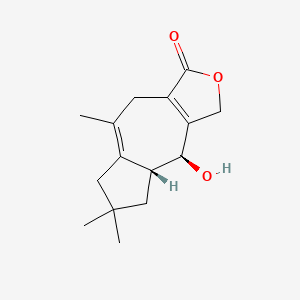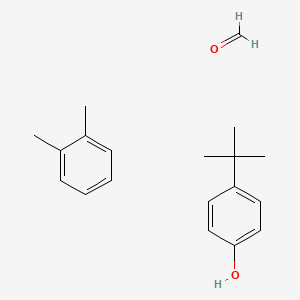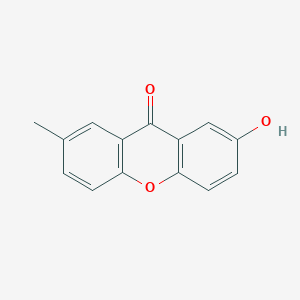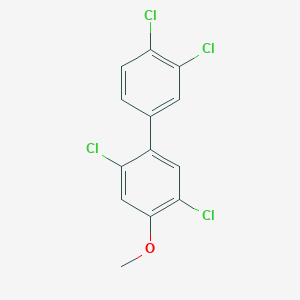
1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy-: is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O . It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure. This compound is part of the polychlorinated biphenyl (PCB) family, known for their chemical stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by methoxylation The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
科学研究应用
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the production of enzymes like cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, the compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.
相似化合物的比较
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- can be compared with other chlorinated biphenyls:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Different substitution pattern, affecting its chemical behavior and environmental persistence.
The uniqueness of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
60082-95-3 |
|---|---|
分子式 |
C13H8Cl4O |
分子量 |
322.0 g/mol |
IUPAC 名称 |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 |
InChI 键 |
BOVHZSKMRABOLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)

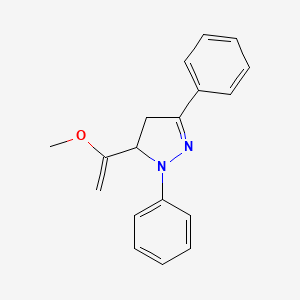

![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
